2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

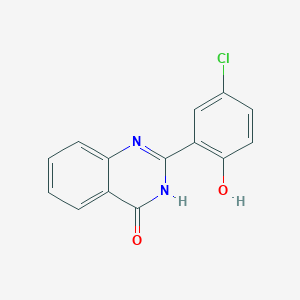

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a heterocyclic compound that belongs to the quinazolone family This compound is characterized by the presence of a quinazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chloro and hydroxy group on the phenyl ring adds to its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The quinazolone ring can be reduced to form dihydroquinazolone derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinazolone derivatives.

Substitution: Various substituted quinazolone derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell growth and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazoline: Similar structure but lacks the carbonyl group in the quinazolone ring.

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolinone: Similar structure but with a different substitution pattern on the quinazolone ring.

Uniqueness

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, a derivative of quinazolinone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by a quinazolone core with a chloro and hydroxy substitution on the phenyl ring. This structural configuration is essential for its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231. The mechanism of action primarily involves the induction of apoptosis through mitochondrial pathways.

- Cytotoxicity Assays : The MTT assay indicated that the compound significantly inhibited cell viability in MCF-7 cells with an IC50 value indicative of strong cytotoxicity. The lactate dehydrogenase (LDH) release assay further confirmed cell membrane integrity loss, suggesting necrotic or apoptotic cell death mechanisms .

- Mitochondrial Membrane Potential (MMP) : Treatment with this compound resulted in a marked decrease in MMP, indicating mitochondrial dysfunction. This was corroborated by the translocation of cytochrome c from mitochondria to the cytosol, a hallmark of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. In silico studies have identified it as a potential inhibitor of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

- In Vitro Studies : The compound demonstrated effective antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) suggesting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity | Remarks |

|---|---|---|

| Chloro Group | Increased potency | Enhances interaction with target proteins |

| Hydroxy Group | Improved solubility | Facilitates better bioavailability |

Research indicates that modifications to the quinazolone core can lead to variations in biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

- Apoptotic Mechanisms : A study explored the apoptotic effects on MCF-7 cells, showing significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins upon treatment with the compound .

- Antimicrobial Efficacy : A mouse peritonitis model demonstrated that derivatives similar to this compound exhibited promising survival rates against MRSA infections, indicating potential for further clinical development .

Safety and Toxicity Profile

Acute toxicity studies performed on mice revealed no significant adverse effects at doses up to 250 mg/kg. Histopathological examinations indicated normal liver and kidney functions post-treatment, suggesting a favorable safety profile for further exploration in therapeutic applications .

Propiedades

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFKPOUYBYDDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.